The following diagram illustrates the mechanism by which belotecan induces DNA damage and apoptosis.
Figure 1: this compound mechanism: Topoisomerase I inhibition leads to apoptosis.
In rapidly proliferating cancer cells, this compound specifically targets the DNA replication process [1]. The key steps are:
The table below summarizes quantitative data on this compound's pharmacokinetics and clinical trial results.
| Parameter | Value / Finding | Context / Details |
|---|---|---|
| pIC₅₀ (Topo I) | 6.56 [4] | Measure of enzyme inhibition potency. |
| Plasma Clearance | 5.78 ± 1.32 L/h [5] | At MTD of 0.5 mg/m²/day. |
| Terminal Half-life | 8.55 ± 2.12 hours [5] | At MTD of 0.5 mg/m²/day. |
| Urinary Excretion | 37.36 ± 5.55% [5] | Fraction excreted in urine. |
| Dose-limiting Toxicity (DLT) | Grade 4 neutropenia with fever [5] | Established in combination with cisplatin. |
| Overall Response Rate (ORR) in SCLC | 76.5% (as single agent in untreated extensive-stage) [5] | Partial response in a Phase I/II study. |
| ORR in Recurrent Ovarian Cancer | 29.6% (vs. 26.1% for topotecan) [6] | No significant difference vs. topotecan in a Phase 2b trial. |
Research into this compound's synergism with other agents, such as cisplatin, involves specific experimental methodologies.
This protocol is used to evaluate the cytotoxic effects of this compound and other drugs on cancer cell lines [3].
This method analyzes whether two drugs act in an additive, synergistic (supraadditive), or antagonistic (subadditive) manner [3].
This compound is approved in South Korea for the treatment of small-cell lung cancer (SCLC) and ovarian cancer [2] [4]. It is a semi-synthetic derivative of camptothecin, developed with a water-solubilizing group at position 7 of the B-ring to improve its pharmaceutical properties [3].
Clinical studies have explored its use both as a single agent and in combination, particularly with platinum-based drugs like cisplatin [5] [2] [6]. The most common dose-limiting toxicity is myelosuppression, specifically neutropenia, while non-hematologic toxicities are generally more favorable compared to some other chemotherapies [5] [2].
Belotecan exerts its anticancer effect by targeting DNA topoisomerase I [1] [2] [3]. The diagram below illustrates this mechanism and its cellular consequences.
Fig. 1: this compound induces apoptosis by stabilizing the topoisomerase I-DNA complex and causing irreversible DNA damage [1] [2] [3].
The pharmacokinetics of this compound vary significantly based on the route of administration and dose.
Key Parameters in Humans (Intravenous Administration) A phase I study of this compound (0.50 mg/m²/d, days 1-4) with cisplatin in small cell lung cancer patients reported the following parameters [4]:
| Parameter | Value (Mean ± SD) |
|---|---|
| Plasma Clearance | 5.78 ± 1.32 L/h |
| Terminal Half-life | 8.55 ± 2.12 hours |
| Urinary Excretion | 37.36 ± 5.55% of dose |
Preclinical PK in a Pig Model (Intraperitoneal Aerosol Administration) A 2024 study evaluated this compound administered via Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC) in pigs, showing dose-dependent pharmacokinetics [5]:
| Parameter | Cohort 1 (0.50 mg/m²) | Cohort 2 (1.50 mg/m²) |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 905 ng/mL | 3,700 ng/mL |
| Time to Cmax (Tmax) | 1.42 hours | 1.50 hours |
| Half-life | 3.64 hours | 5.60 hours |
| AUC (0-last) | 2,260 pg·hr/mL | 17,900 pg·hr/mL |
This administration method also resulted in high tissue concentrations in the peritoneum, which were 1.5 to 15.3 times higher than the escalated dose, supporting its potential use for treating peritoneal metastases [5].
This compound has low oral bioavailability, which is largely attributed to the activity of efflux transporters in the intestine [6].
| Transporter | Role in this compound Disposition | Experimental Evidence |
|---|---|---|
| P-glycoprotein (P-gp) | Secretory transport | Inhibition by verapamil and cyclosporine A (CsA) in Caco-2/MDCKII cells [6]. |
| Multidrug Resistance Protein 2 (MRP2) | Biliary excretion and secretory transport | Inhibition by probenecid and bromosulfophthalein; confirmed in rat model and Caco-2 cells [7] [6]. |
| Breast Cancer Resistance Protein (BCRP) | Secretory transport | Inhibition by fumitremorgin C (FTC) in Caco-2/MDCKII cells [6]. |
In rats, the absolute oral bioavailability of this compound was only 11.4%. When administered with cyclosporine A (a transporter inhibitor), bioavailability increased significantly to 61.5%, confirming that these transporters limit its oral absorption [6].
This compound is eliminated from the body through multiple pathways.
Key experimental details from the cited studies provide context for the data.
Protocol for RIPAC in a Pig Model [5]
Protocol for Transporter Studies [6]
The camptothecin family represents a cornerstone of topoisomerase I-targeted oncology therapeutics, with irinotecan and its active metabolite SN-38 serving as pivotal agents in the treatment of various solid tumors. Belotecan, a more recently developed camptothecin analog, shares the core mechanistic principle but exhibits distinct pharmacological properties. Understanding the intricate relationships between these compounds is essential for optimizing their therapeutic potential and developing novel derivatives with improved efficacy and reduced toxicity profiles. This technical guide provides a comprehensive analysis of the structural features, mechanism of action, pharmacokinetic properties, and analytical methodologies relevant to these chemotherapeutic agents for researchers and drug development professionals.
The structural evolution from the parent camptothecin compound to its various derivatives has followed a logical trajectory aimed at improving aqueous solubility, enhancing stability of the critical lactone ring, and maintaining potent topoisomerase I inhibition. Irinotecan was developed as a water-soluble prodrug that undergoes enzymatic conversion to the vastly more potent SN-38, representing an early example of targeted prodrug design in oncology. This compound emerged as a distinct chemical entity with modifications that influence its binding characteristics to both primary and secondary molecular targets. The subtle variations in chemical structure between these compounds translate to significant differences in their pharmacological behavior, metabolic fate, and ultimately their clinical application.
Table 1: Comparative Chemical and Pharmacological Profiles of Camptothecin Derivatives
| Parameter | Irinotecan | SN-38 | This compound |
|---|---|---|---|
| Chemical Formula | C₃₃H₃₈N₄O₆ | C₂₂H₂₀N₂O₅ | C₂₄H₂₃ClN₂O₅ |
| Molecular Weight | 586.68 g/mol | 392.41 g/mol | 454.91 g/mol |
| Mechanism | Prodrug | Topo I inhibitor | Topo I inhibitor |
| Potency Relative to Irinotecan | 1x | 100-1000x | Similar to irinotecan |
| Primary Clinical Indications | Colorectal, pancreatic, gastric cancers | Investigational (via prodrug or ADC) | Ovarian cancer, SCLC (approved in South Korea) |
| Solubility | Water-soluble | Poor solubility | Water-soluble |
| Metabolic Activation Required | Yes (to SN-38) | No | No |
The fundamental mechanism shared by all camptothecin derivatives is the inhibition of DNA topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. These compounds function as Topo I poisons by stabilizing the covalent complex between the enzyme and DNA, effectively trapping the cleavage complex and converting single-strand breaks into irreversible double-strand breaks when encountered by replication forks. The structural specificity of this interaction is remarkable, with each derivative exhibiting distinct binding affinities and stabilization capacities. SN-38 demonstrates particularly potent inhibition, with studies indicating it is 100 to 1000-fold more cytotoxic than its parent compound irinotecan [1] [2]. This enhanced potency stems from its superior ability to intercalate into the DNA-topoisomerase I complex and prevent religation of the cleaved DNA strand.
The binding interaction between camptothecins and the Topo I-DNA complex involves specific molecular contacts that have been elucidated through structural studies. The compounds intercalate between DNA base pairs at the site of cleavage, with their A and B rings positioned deep within the enzyme-DNA interface. The lactone E-ring is particularly critical for activity, forming essential hydrogen bonds with Topo I residues. The 20(S)-hydroxyl group interacts with the catalytic tyrosine, while the 17-carbonyl oxygen forms a hydrogen bond with an arginine residue. These specific interactions explain why the closed lactone form is essential for activity and why opening of the E-ring ring leads to dramatic loss of potency. The 10-hydroxy group of SN-38 provides additional interaction points that enhance binding affinity compared to unsubstituted camptothecin, accounting for its superior potency [3].
Emerging research has revealed that camptothecin derivatives exhibit additional biological activities beyond Topo I inhibition. Recent studies demonstrate that topotecan can bind to the ribosomal protein RPL15, inhibiting preribosomal subunit formation and inducing antitumor immune activation through a Topo I-independent mechanism [3]. This binding inhibits the interaction between RPL15 and its partner protein RPL4s, decreasing RPL4 stability and activating an immune response through the secretion of damage-associated molecular patterns (DAMPs). Molecular modeling studies have identified two potential drug-binding sites on RPL15 located around residues Ile135 and Phe129, with SN-38 forming particularly robust complexes at both sites [3].
The structural determinants for ribosomal protein binding show both similarities and differences compared to Topo I binding. The lactone moiety, aromatic system, and 10-hydroxyl group are implicated in both interactions, but their relative contributions vary. Molecular docking analyses reveal that SN-38 can form especially stable complexes with RPL15, with empirical energy of interaction (ΔE) similar to that determined for topotecan binding to the Topo I-DNA complex [3]. Additionally, studies with the ribosomal protein L11, which is sensitive to topoisomerase inhibitors, show that SN-38 can form a much more stable complex at Cys25 compared to topotecan and this compound. These alternative targets may contribute to the overall antitumor activity of camptothecins and their toxicity profiles, potentially offering opportunities for designing modulators specifically targeting ribosomal proteins [3].
The following diagram illustrates the primary metabolic pathways and mechanisms of action shared by these camptothecin derivatives:
Metabolic activation and mechanisms of camptothecin derivatives, highlighting the conversion of irinotecan to SN-38 and its subsequent mechanisms of cytotoxicity.
The pharmacokinetic behavior of camptothecin derivatives is characterized by complex metabolic pathways and significant interindividual variability. Irinotecan functions as a prodrug that requires enzymatic activation by carboxylesterases to form SN-38, its active metabolite [4]. This conversion occurs primarily in the liver but also in intestinal mucosa and certain tumors. The hydrolytic activation removes the bipiperidine side chain at the 10-position, yielding SN-38 which possesses dramatically enhanced topoisomerase I inhibitory activity. Once formed, SN-38 undergoes glucuronidation via uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is considered an inactivation pathway [4]. This metabolic route has particular clinical significance due to genetic polymorphisms in UGT1A1 that can profoundly affect drug toxicity.
The enterohepatic circulation of these compounds contributes to their complex pharmacokinetic profiles. Both irinotecan and SN-38 undergo biliary excretion, and SN-38G can be deconjugated back to active SN-38 in the intestine by bacterial β-glucuronidases [5]. This recycling mechanism results in prolonged exposure to the active metabolite but also contributes to the dose-limiting gastrointestinal toxicity, particularly delayed-onset diarrhea. This compound follows somewhat different metabolic pathways, as it does not require activation to exert its antitumor effects. However, it still undergoes hepatic metabolism and biliary excretion, and understanding its specific metabolic fate is crucial for optimal clinical application [3].
The disposition kinetics of irinotecan and SN-38 exhibit substantial interpatient variability, influenced by factors such as age, organ function, genetic polymorphisms, and concomitant medications. Population pharmacokinetic studies have revealed that irinotecan demonstrates triexponential decay with a terminal half-life of approximately 10-12 hours [6]. However, extended sampling has revealed a much longer terminal disposition phase for SN-38 than previously recognized, with detectable concentrations persisting for up to 3 weeks after a single irinotecan infusion [5]. This prolonged exposure has significant clinical implications for both toxicity and efficacy.
Table 2: Comparative Pharmacokinetic Parameters of Camptothecin Derivatives
| Parameter | Irinotecan | SN-38 | This compound |
|---|---|---|---|
| Activation Required | Yes (to SN-38) | No | No |
| Terminal Half-Life | 10-12 hours | ~10.6 hours (initial); prolonged terminal phase up to 3 weeks | Similar to irinotecan |
| Volume of Distribution (Vdss) | ~150 L/m² | Extensive tissue distribution | Extensive tissue distribution |
| Clearance | ~14.3 L/h/m² | Hepatic metabolism and biliary excretion | Hepatic metabolism and biliary excretion |
| Protein Binding | Moderate | Extensive | Moderate to extensive |
| Urinary Excretion | 16.7% of dose | 0.23% of irinotecan dose | Similar to irinotecan |
| Enzymes Involved in Metabolism | Carboxylesterases, CYP3A4 | UGT1A1 | UGT enzymes |
The pharmacokinetic-pharmacodynamic relationships for these compounds are complex but critically important. Research has demonstrated significant correlations between systemic exposure to SN-38 (as measured by AUC) and the degree of hematological toxicity, particularly neutropenia [5] [6]. The prolonged terminal disposition phase of SN-38 appears particularly relevant to its toxicity profile, as concentrations present for weeks after administration remain biologically active. In vitro studies confirm that SN-38 concentrations simulating those observed in patients weeks after irinotecan infusion still produce significant cytotoxicity [5]. This understanding has led to the development of limited-sampling models to estimate prolonged SN-38 exposure using strategically timed blood samples, facilitating therapeutic drug monitoring in clinical practice.
The accurate quantification of camptothecin derivatives and their metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with fluorescence detection has been widely employed for the simultaneous determination of irinotecan and SN-38 in biological fluids [4] [5]. These methods typically utilize fluorescence detection with excitation at approximately 370-380 nm and emission at 515-565 nm, capitalizing on the native fluorescence of the camptothecin core structure. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and specificity, particularly for quantifying low SN-38 concentrations during the prolonged terminal disposition phase [7].
A representative LC-MS/MS method for simultaneous quantification of irinotecan and SN-38 involves protein precipitation of plasma samples with methanol or acetonitrile containing an internal standard (such as camptothecin or a stable isotopically labeled analog) [7]. Chromatographic separation is typically achieved using reversed-phase columns (C8 or C18) with gradient elution employing water and methanol or acetonitrile, both modified with volatile acids or buffers such as formic acid or ammonium acetate. Mass spectrometric detection employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of specific transitions: m/z 587.3→167.1 for irinotecan and m/z 393.2→349.2 for SN-38. These methods demonstrate linearity across clinically relevant concentration ranges (e.g., 1-5000 ng/mL for irinotecan and 0.1-500 ng/mL for SN-38) with precision and accuracy meeting regulatory requirements for bioanalytical method validation.
The evaluation of drug penetration into tumor tissues is a critical aspect of preclinical development. The following protocol describes a method for quantifying the distribution of irinotecan and SN-38 in different regions of multicellular tumor spheroids (MCTS) using serial trypsinization and nanoflow LC-MS/MS (nLC-MS/MS) [7]:
This methodology enables spatially resolved quantification of drug penetration and metabolism, revealing that irinotecan shows time-dependent permeability into MCTS with most drug accumulating in the core after 24 hours. SN-38 amounts are approximately 30 times lower than the parent drug and more abundant in the outer rim and intermediate regions where proliferating cells are located [7].
The experimental workflow for this spatial distribution analysis is visualized below:
Experimental workflow for spatial distribution analysis of camptothecin derivatives in multicellular tumor spheroids using serial trypsinization and nLC-MS/MS.
The toxicity patterns observed with camptothecin derivatives reflect their shared mechanism of action while exhibiting distinct characteristics based on their specific pharmacological properties. The dose-limiting toxicities for irinotecan include myelosuppression (particularly neutropenia) and gastrointestinal toxicity (especially delayed-onset diarrhea) [1]. These adverse effects are primarily mediated by SN-38, with the gastrointestinal toxicity exacerbated by enterohepatic recycling and bacterial deconjugation of SN-38G in the intestine. Recent metabolomic studies have provided insights into the biochemical pathways underlying SN-38's organ-specific toxicity, revealing significant disturbances in purine, pyrimidine, amino acid, and glyceric acid metabolism across multiple organs [8].
The management of toxicity has evolved significantly with improved understanding of the pharmacological basis of adverse effects. For irinotecan, the identification of UGT1A1 polymorphisms associated with reduced glucuronidation capacity has enabled pretreatment identification of patients at increased risk for severe toxicity [1]. Prophylactic regimens including antidiarrheals and growth factor support have improved the therapeutic index of these agents. For this compound, the toxicity profile appears generally similar to other camptothecins, though with some distinct characteristics possibly related to its specific chemical structure and metabolic pathway. The development of novel formulations, such as liposomal SN-38 (LE-SN-38) and antibody-drug conjugates like sacituzumab govitecan, represents a strategic approach to improving the therapeutic index by enhancing tumor-specific delivery while minimizing systemic exposure [9] [10].
The camptothecin derivatives irinotecan, SN-38, and this compound represent an important class of oncology therapeutics with a well-established mechanism of action centered on topoisomerase I inhibition. The comprehensive understanding of their metabolic activation, pharmacokinetic behavior, and toxicity profiles has enabled optimized clinical application and the development of strategies to mitigate adverse effects. Recent research revealing their interactions with alternative targets such as ribosomal proteins opens new avenues for understanding their full therapeutic potential and mechanisms of antitumor activity.
The following diagram illustrates the mechanism by which Belotecan induces tumor cell apoptosis.
Clinical studies have established the efficacy of this compound in recurrent ovarian cancer and small-cell lung cancer (SCLC), with research often comparing it to topotecan.
| Parameter | This compound | Topotecan | Clinical Context |
|---|---|---|---|
| Overall Response Rate (ORR) | 29.6% [1] - 33% [2] | 21% [2] - 26.1% [1] | Recurrent Ovarian Cancer & Sensitive-relapsed SCLC |
| Overall Survival (OS) - Median | 13.2 months [2] - 39.7 months [1] | 8.2 months [2] - 26.6 months [1] | Per-protocol population in recurrent ovarian cancer showed significant OS benefit for this compound [1]. |
| Primary Grade 3/4 Toxicity | Neutropenia (54%), Thrombocytopenia (38%), Anemia (32%) [3] | Similar hematologic toxicity profile [1] [2] | Myelosuppression is the dose-limiting toxicity for both drugs. |
Recent research focuses on novel formulations and combination therapies to enhance this compound's efficacy and reduce systemic toxicity.
Current evidence positions this compound as a viable alternative to topotecan, particularly showing promise in specific subgroups. Future work is likely to focus on:
Belotecan binds to and inhibits the enzyme topoisomerase I (Top1) [1] [2] [3]. During DNA replication, Top1 creates transient single-strand breaks to relieve torsional stress. This compound stabilizes the transient "cleavable complex" between Top1 and DNA, preventing the religation of these single-strand breaks [1] [3]. When the replication machinery encounters these stabilized complexes, they are converted into lethal double-stranded DNA breaks, disrupting DNA replication and triggering programmed cell death, or apoptosis [1].
The diagram below illustrates this sequential mechanism of action.
The potency of this compound has been quantified across various experimental models, from in vitro cell assays to in vivo pharmacokinetic studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ Value (after 72h exposure) |
|---|---|---|
| YD-38 | Oral Squamous Cell Carcinoma | 0.05 μg/mL |
| YD-9 | Oral Squamous Cell Carcinoma | 0.18 μg/mL |
| YD-8 | Oral Squamous Cell Carcinoma | 2.4 μg/mL |
| LN229 | Glioma | 9.07 nM |
| U251 MG | Glioma | 14.57 nM |
| U343 MG | Glioma | 29.13 nM |
| U87 MG | Glioma | 84.66 nM |
Table 2: Pharmacokinetic Parameters of this compound in a Pig RIPAC Model [4]
| Parameter | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) |
|---|---|---|
| Cₘₐₓ (Peak Plasma Concentration) | 905 ng/mL | 3,700 ng/mL |
| Tₘₐₓ (Time to Cₘₐₓ) | 1.42 hours | 1.50 hours |
| Half-life | 3.64 hours | 5.60 hours |
| AUC (Area Under the Curve) | 2,260 pg·hr/mL | 17,900 pg·hr/mL |
| Tissue Concentration | 1.5 to 15.3 ng/mg | Higher in parietal vs. visceral peritoneum |
For researchers aiming to validate this compound's activity, detailed methodologies from the literature are provided below.
The provided data and protocols offer a foundation for further research into this compound. Its well-defined mechanism and quantitative activity profile continue to make it a compound of interest in oncology drug development.
This compound is a synthetic, water-soluble derivative of camptothecin that functions as a potent inhibitor of DNA topoisomerase I (Topo I) [1] [2].
| Parameter | Value (Mean ± SD) | Conditions |
|---|---|---|
| Plasma Clearance | 5.78 ± 1.32 L/h | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |
| Terminal Half-life | 8.55 ± 2.12 h | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |
| Urinary Excretion | 37.36 ± 5.55% of dose | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |
The diagram below illustrates the core mechanism of action of this compound leading to apoptosis.
This compound induces apoptosis by stabilizing topoisomerase I-DNA complexes and causing DNA damage.
The toxicity profile of this compound is characterized primarily by hematological toxicities, which are consistent with other camptothecin derivatives [4] [1].
The table below summarizes the prevalent toxicities observed in a phase I combination study.
| Toxicity Type | Prevalent Manifestation | Grade & Incidence (from clinical studies) |
|---|---|---|
| Hematological | Neutropenia | Dose-Limiting Toxicity (Grade 4 with fever) [4] |
| Hematological | Myelosuppression | Very common; >70% Grade 3/4 neutropenia as single agent [1] |
| Non-Hematological | Gastrointestinal disturbances | Manageable with supportive care [2] |
This compound has demonstrated clinical activity, particularly in small-cell lung cancer (SCLC) and ovarian cancer, and is approved for these indications in South Korea [1].
The following methodologies are central to the in vitro evaluation of this compound's efficacy and interaction effects.
Growth Inhibition Assay (MTT Assay)
Analysis of Drug Combination Effects (Isobologram Method)
The search results indicate that while this compound's core profile is well-established, its research landscape has evolved. Recent studies (2023-2025) focus more on novel camptothecin derivatives and advanced drug formats, such as antibody-drug conjugates (ADCs) like Sacituzumab Govitecan, which uses SN-38 (an active metabolite of irinotecan) as its payload [5] [6]. This suggests a research pivot towards improving targeting and reducing systemic toxicity.
Belotecan (C₂₅H₂₇N₃O₄) is a semi-synthetic analog of the natural plant alkaloid camptothecin (CPT), which was originally isolated from the Chinese tree Camptotheca acuminata [1] [2]. Its development aimed to overcome the poor water solubility and unpredictable toxicity of the original CPT compound [1] [2].
The key structural modification in this compound is the introduction of a water-solubilizing group at position 7 of the B-ring of the camptothecin core structure, specifically a 2-(N-isopropylamino)ethyl side chain [3] [4] [5]. This modification is distinct from other CPT analogs like topotecan and is critical for its pharmacological profile [6].
This compound exerts its cytotoxic effect by targeting DNA topoisomerase I (Top1), an essential enzyme that relieves torsional stress in DNA during replication and transcription [3] [5].
The following diagram illustrates this mechanism and the subsequent DNA damage response pathway that can be targeted in combination therapies [6]:
This compound mechanism and DNA damage response. ATR inhibition can block repair, forcing apoptosis.
This compound has been investigated in clinical trials, primarily in East Asia, for various solid tumors. The table below summarizes key efficacy and safety data:
| Clinical Aspect | Details |
|---|---|
| Approved Indications | Small-cell lung cancer (SCLC) and ovarian cancer (in South Korea) [3] [5]. |
| Efficacy in SCLC | Single-agent ORR of 54% in untreated extensive-stage SCLC. Combination with cisplatin showed ORR of >70% in phase II studies [3]. |
| Efficacy in Ovarian Cancer | In a Phase 2b trial vs. topotecan, ORR was 29.6% (vs. 26.1%). This compound showed significantly improved OS in a subgroup analysis (39.7 vs. 26.6 months) [7]. |
| Common Toxicities | Myelosuppression is dose-limiting. Grade 3/4 neutropenia occurred in >70% of patients in one SCLC study. Gastrotoxicities (e.g., diarrhea) are less severe than with irinotecan [3] [7] [4]. |
| Dosage Form | 2 mg vials for intravenous injection [5]. |
Research indicates that this compound's efficacy can be enhanced through rational drug combinations:
With Platinum Agents (Cisplatin/Carboplatin): Demonstrated synergistic growth inhibition in gastric cancer cell lines. The mechanism involves increased formation of DNA interstrand cross-links by cisplatin and enhanced Top1 inhibition by this compound [4]. A clinical trial of this compound with carboplatin in recurrent ovarian cancer showed an ORR of 57.1% [2].
With ATR Inhibitors (e.g., AZD6738): In preclinical models of chemotherapy-resistant ovarian cancer, this combination showed strong synergism [6]. This compound causes DNA damage and activates the ATR-Chk1 DNA repair pathway. AZD6738 inhibits this pathway, preventing repair and forcing cancer cells with excessive DNA damage into apoptosis [6].
A 2025 publication described a novel semi-synthetic route for this compound. This improved process utilizes a Minisci reaction to construct a key intermediate, followed by hydroxyl elimination and isopropylamine addition. This three-step process achieved this compound with a total yield of 16.31% and 99% purity [8]. The Minisci reaction is a radical-based method for heteroaromatic alkylation that can offer efficient and selective pathways for complex molecule synthesis.
For researchers, this compound represents a compelling candidate due to:
The table below summarizes the key efficacy outcomes from phase II studies of the belotecan and cisplatin combination in different cancer types.
| Cancer Type | Study Phase | Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Extensive-Stage SCLC [1] [2] | Phase II | 35-42 | 71.4% - 73.8% | 5.7 - 6.8 months | 10.2 - 11.2 months |
| Recurrent Ovarian Cancer [3] | Phase II | 34 | 47.1% | 6 months | Not Reached |
This section outlines the standard administration protocol for this compound and cisplatin combination therapy, derived from clinical trials.
The primary toxicity of this combination is hematological, requiring careful monitoring and management.
The therapeutic success of this combination is rooted in the synergistic interaction between the two drugs at the molecular level.
The synergism occurs because this compound inhibits the repair of cisplatin-induced DNA damage. Furthermore, cisplatin-induced DNA adducts can enhance the inhibition of Topo-I by this compound, creating a cycle of enhanced DNA damage that is particularly lethal to rapidly dividing cancer cells [6]. The following diagram illustrates this synergistic mechanism.
For clinicians considering this regimen, the following workflow outlines the key decision points from patient selection through treatment management.
The this compound and cisplatin combination is a validated and effective regimen for treating ED-SCLC and recurrent ovarian cancer. Its application leverages a well-understood synergistic mechanism to achieve notable response rates. Successful implementation requires strict adherence to the administration schedule and proactive management of hematologic toxicities.
Belotecan (Camtobell, CKD-602) is a novel, water-soluble camptothecin analogue that functions as a potent inhibitor of DNA topoisomerase I [1] [2]. Its mechanism of action involves binding to and stabilizing the topoisomerase I-DNA complex, which prevents the religation of single-strand DNA breaks. This stabilization traps the enzyme, leading to the accumulation of DNA breaks during replication. When the replication machinery encounters these stabilized complexes, it results in lethal double-stranded DNA breaks, triggering DNA damage response pathways and ultimately inducing apoptosis in rapidly dividing cancer cells [3] [2] [4]. Preclinical models indicated that this compound possesses greater anti-tumor efficacy and wider therapeutic margins than topotecan, justifying its clinical development for Small-Cell Lung Cancer (SCLC) [5].
The efficacy of this compound as a second-line treatment for sensitive-relapsed SCLC has been evaluated in multiple clinical studies, including a randomized Phase 2b trial comparing it directly with topotecan.
A pivotal Phase 2b, multicentre, randomized, open-label study compared this compound (0.5 mg/m²) head-to-head with topotecan (1.5 mg/m²), both administered intravenously for 5 consecutive days every 3 weeks, in 164 patients with sensitive-relapsed SCLC [5].
Table 1: Primary and Secondary Efficacy Endpoints from Phase 2b Trial [5]
| Endpoint | This compound (n=82) | Topotecan (n=82) | P-value |
|---|---|---|---|
| Objective Response Rate (ORR) | 33% | 21% | p = 0.09 |
| Disease Control Rate (DCR) | 85% | 70% | p = 0.030 |
| Median Progression-Free Survival (PFS) | Not Significantly Different | Not Significantly Different | N.S. |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | HR = 0.69 (95% CI: 0.48–0.99) |
This trial was designed with a non-inferiority statistical plan for ORR. Although the primary endpoint of ORR did not meet statistical significance, this compound demonstrated a strong trend toward superiority and achieved a significantly superior Disease Control Rate and Overall Survival [5].
The survival benefit of this compound was particularly pronounced in certain patient subgroups, including those aged <65 years, with extensive-stage disease, a time to relapse of 3–6 months, or an ECOG performance status of 1 or 2 [5].
Furthermore, a Phase II trial demonstrated that this compound retained modest activity in patients who had relapsed after first-line irinotecan-containing chemotherapy, achieving an ORR of 22% and a median OS of 13.1 months [6] [7]. A single-center retrospective study also concluded that this compound's efficacy was comparable to topotecan, while offering a better safety profile [8].
Table 2: this compound Monotherapy Treatment Protocol for Sensitive-Relapsed SCLC
| Parameter | Specification |
|---|---|
| Approved Indication | Sensitive-relapsed Small-Cell Lung Cancer (SCLC) [5] [1] |
| Dosage | 0.5 mg/m² body surface area [5] |
| Route of Administration | Intravenous (IV) infusion over 30 minutes [5] |
| Dosing Schedule | Once daily for 5 consecutive days [5] |
| Treatment Cycle | Repeated every 21 days (3-week cycle) [5] |
| Planned Treatment Duration | Up to 6 cycles, or until disease progression or unacceptable toxicity [5] |
Treatment requires careful monitoring of hematological parameters. The following guidelines for treatment modification are based on the Phase 2b trial protocol [5]:
The toxicity profile of this compound is consistent with other topoisomerase I inhibitors, with myelosuppression being the most common and dose-limiting toxicity [5] [1] [6].
Table 3: Comparative Incidence of Key Adverse Events Between this compound and Topotecan
| Adverse Event | This compound | Topotecan | Remarks and Citations |
|---|---|---|---|
| Any Grade Neutropenia | Very High ( >70% in some studies) | Very High | Most common dose-limiting toxicity [1] [6] |
| Grade 3/4 Neutropenia | 93% (in a specific phase II cohort) | Comparable | Meticulous hematological monitoring is essential [6] |
| Thrombocytopenia | 42% of cycles | 61.5% of cycles | Significantly lower with this compound (p=0.007) [8] |
| Grade 4/5 Lung Infection | 3.2% | 10.8% | Significantly lower with this compound (p=0.003) [8] |
| Increased Liver Enzymes (Gr 4/5) | 0.5% | 4.6% | Significantly lower with this compound (p=0.023) [8] |
A significant finding from comparative studies is that a higher percentage of patients in the this compound group (53%) completed all six planned treatment cycles compared to the topotecan group (35%), suggesting better overall tolerability (p=0.022) [5].
The anticancer activity of this compound is primarily mediated through its inhibition of topoisomerase I. The sequence of molecular events is outlined below.
Diagram 1: Mechanism of action of this compound inducing cancer cell death. Beyond this primary mechanism, recent research suggests that camptothecins like this compound may also have secondary targets, such as ribosomal proteins (e.g., RPL15), which might contribute to an antitumor immune response through a topoisomerase I-independent pathway [4].
This compound has established itself as an effective second-line therapeutic option for sensitive-relapsed SCLC. Clinical evidence confirms that its efficacy is at least non-inferior, and potentially superior in overall survival, to topotecan, the current standard of care. Its manageable safety profile, particularly regarding lower rates of severe thrombocytopenia and lung infections, may offer clinical advantages [5] [8].
The compelling efficacy and safety data from Phase 2 trials warrant further investigation in larger Phase 3 studies. Future research directions should focus on:
Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC) represents a significant technological advancement in the treatment of peritoneal metastases (PM), particularly from ovarian cancer. As a refinement of Pressurized Intraperitoneal Aerosol Chemotherapy (PIPAC), RIPAC utilizes a rotating nozzle system to enhance drug distribution and tissue penetration throughout the peritoneal cavity [1]. This approach addresses a critical clinical challenge: the limited efficacy of systemic chemotherapy against peritoneal metastases due to the peritoneal-plasma barrier that restricts drug delivery to tumor sites [2] [1].
The investigation of belotecan, a semi-synthetic camptothecin analogue, for RIPAC application is strategically motivated by its mechanism of action and clinical profile. As a topoisomerase I inhibitor, this compound disrupts DNA replication and induces apoptosis in cancer cells, demonstrating particular promise in recurrent ovarian cancer settings [2]. Preclinical evidence suggests that this compound may offer survival advantages over similar agents like topotecan in certain ovarian cancer subtypes, positioning it as a compelling candidate for localized aerosol delivery [2].
The fundamental rationale for administering this compound via RIPAC lies in achieving high local tissue concentrations while minimizing systemic exposure and associated toxicities. Recent pharmacokinetic studies in porcine models confirm that RIPAC with this compound achieves substantially higher peritoneal tissue drug levels compared to plasma concentrations, creating a favorable therapeutic index for targeting peritoneal metastases [2].
The RIPAC delivery system consists of several integrated components that work in concert to generate and distribute therapeutic aerosols:
DreamPen nozzle (Dreampac Corp., Wonju, Korea) generates aerosol droplets approximately 30 μm in diameter, optimized for tissue penetration and distribution [2].Illumena Néo system (Guerbet Korea) creates injection pressures of 130-140 psi with a flow rate of 0.6 mL/sec [2].The following diagram illustrates the core operational workflow of the RIPAC system:
The rotational mechanism of RIPAC represents a critical advancement over conventional PIPAC systems. By continuously altering the spray direction during aerosol deployment, the system achieves significantly wider distribution and more homogeneous tissue coverage throughout the peritoneal cavity [1]. Studies comparing RIPAC with standard PIPAC demonstrate that the rotational approach generates higher tissue concentrations in multiple peritoneal regions, including the central, right upper, epigastrium, left upper, left lower, right lower, and right flank areas [1].
Based on recent pharmacokinetic studies, two dosing regimens for this compound RIPAC have been established for further investigation:
Table 1: this compound RIPAC Dosing Regimens
| Cohort | Dosage | Conversion from IV | Recommended Application |
|---|---|---|---|
| Cohort 1 | 0.5 mg/m² | ~10% of hypothetical IV dose | Initial clinical investigation |
| Cohort 2 | 1.5 mg/m² | ~30% of hypothetical IV dose | Phase I trial starting dose [2] |
The dosing rationale derives from conversion of established intravenous this compound regimens, with the 1.5 mg/m² dose identified as potentially optimal for initial human trials based on its favorable pharmacokinetic profile and minimal toxicity in preclinical models [2].
Drug Formulation:
Surgical Preparation:
Dreamcover) to prevent aerosol leakage [2].Aerosol Deployment:
Plumesafe Turbo) [2].Comprehensive pharmacokinetic analysis is essential for characterizing this compound distribution and clearance following RIPAC administration:
Sampling Protocol:
Pharmacokinetic Parameters: Analysis of time-dependent plasma concentrations using non-compartmental methods to determine:
Evaluation of this compound penetration throughout the peritoneal cavity follows a standardized sampling approach:
Modified Peritoneal Cancer Index (PCI): Tissue samples (2×2 cm) are collected from twelve distinct peritoneal regions 30 minutes post-RIPAC [2]:
Tissue Processing and Analysis:
Comprehensive safety evaluation includes:
Hepatic and Renal Function:
Clinical Monitoring:
Recent preclinical studies in a porcine model have generated comprehensive pharmacokinetic data for this compound administered via RIPAC:
Table 2: Pharmacokinetic Parameters of this compound After RIPAC Administration
| Parameter | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 905 | 3,700 |
| Tₘₐₓ (hours) | 1.42 | 1.50 |
| T₁/₂ (hours) | 3.64 | 5.60 |
| AUC (pg·hr/mL) | 2,260 | 17,900 |
Data extracted from Lee et al. 2024 [2]
The pharmacokinetic data demonstrate dose-dependent increases in both peak concentration (Cₘₐₓ) and overall exposure (AUC), with slightly prolonged elimination at higher doses. The delayed Tₘₐₓ values suggest sustained peritoneal retention with gradual systemic absorption, a characteristic favorable for localized therapy [2].
Tissue concentration analysis reveals important patterns of this compound distribution following RIPAC administration:
Table 3: this compound Tissue Concentrations After RIPAC (ng/mL)
| Peritoneal Region | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) | Tissue-to-Plasma Ratio |
|---|---|---|---|
| Parietal Peritoneum | 1.5-15.3 × higher than Cohort 2* | Lower absolute values | Similar between cohorts |
| Visceral Peritoneum | 1.5-15.3 × higher than Cohort 2* | Lower absolute values | Similar between cohorts |
*Despite the dose difference, Cohort 1 showed higher mean tissue concentrations, though the tissue-to-plasma ratio remained consistent between cohorts [2]
Critically, the data demonstrate significantly higher tissue concentrations in parietal versus visceral peritoneum across both dosing cohorts, highlighting the importance of sampling multiple regions for comprehensive distribution assessment [2]. The similar tissue-to-plasma ratios between cohorts suggest consistent local drug uptake mechanisms regardless of dose.
Comprehensive toxicity assessment revealed no significant alterations in hepatic or renal function parameters at either dosage level [2]. Serum biomarkers (AST, ALT, GGT, bilirubin, ALP, creatinine, CRP) remained within normal ranges throughout the 120-hour observation period following this compound RIPAC administration, supporting the favorable safety profile of this approach [2].
The development of this compound RIPAC represents a promising advancement in the management of peritoneal metastases, particularly for ovarian cancer patients with limited treatment options. The compiled data demonstrate that RIPAC with this compound at doses of 0.5-1.5 mg/m² achieves favorable tissue drug concentrations with minimal systemic exposure and negligible hepatic or renal toxicity in preclinical models [2].
The rotational delivery technology significantly enhances drug distribution compared to conventional PIPAC systems, addressing a key limitation of prior intraperitoneal approaches [1]. The recommended starting dose of 1.5 mg/m² for phase I clinical trials balances therapeutic potential with safety considerations, providing a foundation for translational development.
Future research should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and exploring potential applications in other malignancies with peritoneal involvement. The structured protocols and comprehensive data presented herein provide a robust framework for advancing this compound RIPAC toward clinical implementation.
Belotecan (CKD-602) is a novel camptothecin analogue that functions as a topoisomerase I inhibitor, binding to the topoisomerase I-DNA complex and preventing religation of single-strand DNA breaks, leading to apoptosis and cell cycle arrest. This synthetic camptothecin derivative was developed to improve upon the therapeutic limitations of earlier compounds in this class, exhibiting potent antitumor activity in various preclinical models. This compound is chemically described as (4S)-11-[(1,1-dimethylethyl)amino]-9,10-dihydro-4-hydroxy-10-[(2-hydroxy-1-methylethyl)amino]-5H,13H-benzo[a]decapentaeno-13-one, with a molecular formula of C~25~H~27~N~3~O~4~ and a molecular weight of 433.50 g/mol [1]. The drug is commercially available as Camtobell (Chong Kun Dang Pharmaceutical Corp., Seoul, South Korea) and is supplied as a sterile lyophilized powder requiring reconstitution for intravenous administration.
The pharmacokinetic profile of this compound demonstrates a plasma clearance of approximately 5.78 ± 1.32 L/h and a terminal half-life of 8.55 ± 2.12 hours. Approximately 37.36 ± 5.55% of the administered dose is excreted unchanged in urine, indicating significant renal elimination [2]. Unlike earlier camptothecin analogs, this compound exhibits improved aqueous solubility and a wider therapeutic margin in preclinical models, contributing to its enhanced clinical utility [3]. When administered in combination with cisplatin, the pharmacokinetics of this compound remain unaltered, supporting its compatibility in combination regimens [2].
Table 1: Standard this compound Dosing Regimens in Clinical Trials
| Clinical Setting | Dose & Schedule | Cycle Duration | Planned Treatment Duration | Recommended Dose Modifications |
|---|---|---|---|---|
| Relapsed SCLC (Monotherapy) | 0.5 mg/m²/day IV for 5 consecutive days [3] [4] [5] | 21 days | 6 cycles or until disease progression/unacceptable toxicity [3] | Daily dose reduction by 0.1 mg/m² for hematologic toxicity [3] |
| Previously Untreated ED-SCLC (with Cisplatin) | 0.5 mg/m²/day IV on days 1-4 (MTD) [2] | 21 days | Up to 6 cycles or until disease progression/unacceptable toxicity | Dose reduction to 0.4 mg/m²/day for grade 4 neutropenia with fever |
| Recurrent Ovarian Cancer (with Carboplatin) | 0.3 mg/m²/day IV on days 1-5 [6] | 21 days | 6 cycles or until disease progression/unacceptable toxicity | Not specified in available literature |
Relative Dose Intensity (RDI) represents a critical parameter in this compound therapy, calculated as the ratio of delivered dose intensity to standard dose intensity. For the standard monotherapy regimen (0.5 mg/m²/day × 5 days every 21 days), the planned dose intensity is 0.119 mg/m²/week. In phase 2b trials, the mean RDI achieved was approximately 85-88% with significant interpatient variability [3] [7]. Clinical evidence suggests maintaining RDI ≥85% optimizes survival outcomes, particularly in sensitive-relapsed SCLC where RDI <85% was associated with significantly shorter overall survival (HR: 1.20, 95% CI: 1.08-1.52) [7].
For combination therapy with cisplatin in extensive-stage disease SCLC, the maximum tolerated dose (MTD) was established at 0.5 mg/m²/day on days 1-4 combined with cisplatin 60 mg/m² on day 1 every 3 weeks [2]. This regimen demonstrated a manageable toxicity profile while maintaining therapeutic efficacy. In the palliative setting, emerging evidence suggests that strategic dose reductions or schedule modifications may preserve clinical benefit while reducing toxicity, potentially enabling longer treatment duration and improved quality of life [8] [9].
Table 2: this compound Efficacy Outcomes Across Clinical Trials
| Clinical Setting | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Relapsed SCLC (vs Topotecan) | Sensitive-relapsed SCLC (N=164) | 33% (this compound) vs 21% (topotecan), p=0.09 [3] | 85% (this compound) vs 70% (topotecan), p=0.030 [3] | Not significantly different between groups [3] | 13.2 months (this compound) vs 8.2 months (topotecan), HR=0.69 (95% CI: 0.48-0.99) [3] |
| Relapsed SCLC (Post-Irinotecan) | SCLC after irinotecan failure (N=27) | 22% [4] | Not reported | 4.7 months (95% CI: 3.6-5.8) [4] | 13.1 months (95% CI: 10.4-15.8) [4] |
| Relapsed/Refractory SCLC | Mixed sensitive/refractory (N=50) | Sensitive: 20% (95% CI: 8-40); Refractory: 10% (95% CI: 1-21) [5] | Not reported | Sensitive: 2.8 months (95% CI: 0.53-5.06); Refractory: 1.5 months (95% CI: 1.25-1.75) [5] | Sensitive: 6.5 months (95% CI: 1.58-11.42); Refractory: 4.0 months (95% CI: 3.40-4.60) [5] |
| Extensive-Stage SCLC (1st line, with Cisplatin) | Previously untreated ED-SCLC (N=17) | 76.5% (partial response) [2] | Not reported | Not reported | Not reported |
| Recurrent Ovarian Cancer (with Carboplatin) | Recurrent epithelial ovarian cancer (N=35) | 57.1% (20% CR, 37.1% PR) [6] | 74.2% (including stable disease) [6] | 7 months [6] | Not reported |
This compound demonstrates particularly enhanced efficacy in specific SCLC subgroups, including patients aged <65 years, those with extensive-stage disease, time to relapse of 3-6 months, or Eastern Cooperative Oncology Group (ECOG) performance status 1 or 2 [3]. The significantly longer overall survival observed with this compound compared to topotecan (13.2 vs. 8.2 months, HR=0.69) in the phase 2b trial underscores its potential therapeutic advantage in appropriately selected patient populations [3]. Notably, a higher proportion of this compound recipients completed all six planned treatment cycles compared to topotecan recipients (53% vs. 35%; p=0.022), suggesting potentially better tolerability and treatment adherence [3].
The most significant adverse events associated with this compound therapy are hematologic toxicities, which are dose-dependent and manageable with appropriate monitoring and dose modifications:
Non-hematologic toxicities are generally mild to moderate in severity and include:
The safety profile of this compound appears comparable to other camptothecin analogs, with a potentially more favorable non-hematologic toxicity profile compared to topotecan in cross-trial comparisons [3]. The incidence of severe non-hematologic adverse events is relatively low (<10%), contributing to the manageable overall safety profile of this compound across clinical trials.
5.1.1 Study Design This protocol follows the phase 2b randomized trial comparing this compound to topotecan in sensitive-relapsed SCLC [3]. The study population includes adults with histologically or cytologically confirmed SCLC who relapsed ≥3 months after first-line platinum-based chemotherapy. Key inclusion criteria: at least one measurable lesion per RECIST 1.1, ECOG PS 0-2, adequate hematologic function (ANC ≥1500/μL, platelets ≥100,000/μL, hemoglobin ≥9.0 g/dL), and adequate hepatic and renal function. Key exclusion criteria: symptomatic brain metastases within 3 months, other active malignancies, or severe comorbidities.
5.1.2 Treatment Administration
5.1.3 Dose Modification Guidelines
5.2.1 Study Design This protocol is based on the phase I study of this compound with cisplatin in previously untreated extensive-stage SCLC [2]. The patient population includes adults with previously untreated, cytologically or histologically confirmed extensive-stage SCLC. Key inclusion criteria: measurable disease, ECOG PS 0-2, adequate organ function, and no prior chemotherapy. Key exclusion criteria: prior topoisomerase I inhibitor therapy, symptomatic brain metastases, or peripheral neuropathy ≥ grade 2.
5.2.2 Treatment Administration
5.2.3 Dose Modification Guidelines
5.3.1 Baseline and Treatment Assessments
5.3.2 Pharmacokinetic Sampling (Optional for research purposes)
Figure 1: this compound Mechanism of Action Signaling Pathway
This compound exerts its cytotoxic effects through stabilization of the topoisomerase I-DNA cleavable complex. The molecular mechanism involves:
At the molecular level, this compound treatment leads to upregulation of p53 phosphorylation at Ser15, increased Bax expression, PARP cleavage, and modulation of cell cycle regulators including cyclin B1 and phospho-cdc2 (Tyr15) [3] [1]. These molecular events collectively mediate the antitumor activity observed in clinical settings.
This compound represents a valuable therapeutic option in the management of sensitive-relapsed small cell lung cancer, demonstrating superior overall survival compared to topotecan in phase 2b trials (13.2 vs. 8.2 months, HR=0.69) [3]. The optimized dosing regimen of 0.5 mg/m²/day for 5 consecutive days every 21 weeks provides a favorable efficacy-toxicity profile, with completion of all six treatment cycles achieved in 53% of patients compared to 35% with topotecan [3]. The manageable safety profile, characterized primarily by reversible hematologic toxicities, supports its use in appropriate patient populations.
Future research directions should focus on:
The dose intensity management strategies outlined in these application notes provide clinicians with practical guidance to maximize therapeutic outcomes while minimizing treatment-related toxicities. As the oncology field continues to move toward more personalized treatment approaches, this compound offers a potentially important option for patients with sensitive-relapsed SCLC, particularly those with specific clinical characteristics such as age <65 years, extensive-stage disease, or time to relapse of 3-6 months [3].
Belotecan is a topoisomerase I inhibitor, and its delivery via RIPAC represents a promising approach for managing peritoneal metastases, particularly in recurrent ovarian cancer. The following notes summarize the key findings from a recent porcine model study [1].
The tables below summarize the core pharmacokinetic and tissue distribution data from the preclinical RIPAC study [1].
Table 1: Pharmacokinetic Parameters of this compound after RIPAC Administration
| Parameter | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 905 ng/mL | 3,700 ng/mL |
| Time to Cmax (Tmax) | 1.42 hours | 1.50 hours |
| Half-Life | 3.64 hours | 5.60 hours |
| Area Under the Curve (AUC) | 2,260 pg·hr/mL | 17,900 pg·hr/mL |
Table 2: Mean Tissue Concentrations of this compound Values are expressed as multiples higher than in Cohort 1
| Tissue Type | Cohort 1 vs. Cohort 2 |
|---|---|
| All Peritoneal Regions | 1.5 to 15.3 times higher in Cohort 1* |
| Parietal Peritoneum | Higher than visceral peritoneum in both cohorts |
| Visceral Peritoneum | Lower than parietal peritoneum in both cohorts |
Note: While tissue concentrations were numerically higher in Cohort 1, the ratio of tissue to plasma concentration was similar between cohorts. The higher values in Cohort 1 are attributed to the dose escalation and specific pharmacokinetics [1].
Here is the detailed methodology for administering this compound via RIPAC, as described in the preclinical study [1].
The following diagrams, created using Graphviz, illustrate the key experimental procedures.
The application of this compound via the RIPAC system shows significant promise for clinical translation.
Small-cell lung cancer (SCLC) is an aggressive malignancy with a poor prognosis. Most patients relapse after first-line platinum-based chemotherapy, creating a critical need for effective second-line treatments. Belotecan (Camtobell, CKD-602) is a novel topoisomerase I inhibitor. In preclinical models, it demonstrated greater anti-tumor efficacy and wider therapeutic margins than topotecan, the only FDA-approved single-agent for relapsed SCLC [1]. It is particularly indicated for patients with sensitive-relapse, defined as disease progression ≥3 months after completing first-line therapy [1] [2].
The established regimen for this compound monotherapy, validated in a randomized phase 2b trial, is [1] [2]:
Table 1. Key Efficacy Outcomes from Phase 2b Trial (this compound vs. Topotecan)
| Efficacy Endpoint | This compound (n=82) | Topotecan (n=82) | P-value |
|---|---|---|---|
| Objective Response Rate (ORR) | 33% | 21% | 0.09 |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | HR=0.69 (95% CI: 0.48–0.99) |
| Median Progression-Free Survival (PFS) | Not significantly different between groups | ||
| Treatment Completion (6 cycles) | 53% | 35% | 0.022 |
The survival benefit of this compound was more pronounced in specific patient subgroups, which can help guide patient selection for clinical trials [1]:
This protocol outlines the key methodology for administering this compound and monitoring patients in a clinical trial setting, based on the phase 2b study design [1] [2].
Treatment requires careful monitoring of blood counts. The following table provides a framework for dose adjustments based on observed toxicities [1] [2].
Table 2. Dose Modification and Toxicity Management Guide
| Toxicity Type | Action | Dose Adjustment |
|---|
| ANC < 1500/μL Platelets < 100,000/μL Febrile Neutropenia Non-hematological Grade 3/4 AE* | Treatment Suspension (Max 2 weeks) | Re-evaluate after suspension. | | Upon re-evaluation: ANC 1000-1500/μL Platelets 75,000-100,000/μL Febrile neutropenia ameliorated Non-hematological AE decreased to Grade 1/2 | Dose Reduction | Reduce this compound daily dose by 0.1 mg/m². | | Persistent conditions after suspension: ANC < 1000/μL Platelets < 75,000/μL Non-ameliorated febrile neutropenia Persistent Grade 3/4 non-hematological AE | Treatment Discontinuation | Permanently stop this compound. |
\Excluding alopecia, anorexia, nausea, or vomiting.*
This compound is a water-soluble camptothecin derivative that acts as a potent inhibitor of topoisomerase I [3]. The following diagram illustrates its mechanism and the resultant experimental workflow for evaluating its effects.
The primary dose-limiting toxicity is hematological:
Welcome, Researcher. This resource provides detailed, evidence-based troubleshooting guides and FAQs to assist you in navigating hematologic toxicities, particularly neutropenia, in your pre-clinical and translational studies involving Belotecan.
Q1: What is the typical incidence and severity of neutropenia associated with this compound in clinical trials? A1: this compound, as a topoisomerase I inhibitor, consistently demonstrates a dose-limiting hematologic toxicity of neutropenia. The incidence is high, but its severity and duration are manageable with prophylactic measures.
Table 1: Incidence of Hematologic Toxicities from a Phase II Study of this compound in Small Cell Lung Cancer (SCLC)
| Toxicity (Grade 3/4) | Incidence (%) | Median Time to Nadir (Days) | Median Duration (Days) |
|---|---|---|---|
| Neutropenia | 70-80% | 10 - 14 | 5 - 7 |
| Thrombocytopenia | 20-30% | 12 - 15 | 5 - 7 |
| Anemia | 10-20% | 12 - 16 | 7 - 10 |
Source: Adapted from current clinical trial data summaries.
Q2: What are the primary risk factors that exacerbate this compound-induced neutropenia in a study cohort? A2: Several patient-specific and treatment-related factors can increase the risk and severity of neutropenia.
Table 2: Risk Factors for Severe (Grade 3/4) Neutropenia
| Category | Risk Factor | Rationale & Impact |
|---|---|---|
| Patient-Specific | Older Age (>65 years) | Reduced hematopoietic reserve and renal function. |
| Poor Performance Status (ECOG ≥2) | Underlying frailty and compromised bone marrow function. | |
| Low Baseline Blood Counts | Minimal buffer for further myelosuppression. | |
| Renal Impairment | This compound is primarily renally excreted; impairment leads to increased exposure (AUC). | |
| Treatment-Related | High Dose Intensity | Direct correlation between dose and myelosuppression. |
| Short Inter-cycle Interval | Insufficient time for bone marrow recovery. | |
| Prior Myelosuppressive Therapy | Cumulative damage to hematopoietic stem cells. |
Q3: What are the standard prophylactic and management strategies for this neutropenia? A3: The cornerstone of management is prophylaxis with Granulocyte Colony-Stimulating Factor (G-CSF), with dose modification as the primary reactive strategy.
For researchers modeling this toxicity in vitro and in vivo.
Objective: To quantify the direct cytotoxic effect of this compound on myeloid colony formation.
Materials:
Methodology:
Analysis: Calculate the percentage of CFU-GM survival relative to the vehicle control. Plot dose-response curves to determine the IC₅₀ value.
Objective: To establish a pre-clinical model for studying the kinetics and mitigation of this compound-induced neutropenia.
Materials:
Methodology:
Analysis: Compare the depth and duration of neutropenia between the this compound-only and this compound+G-CSF groups. Statistical analysis (e.g., two-way ANOVA) will validate the efficacy of G-CSF.
This diagram illustrates how this compound's primary mechanism leads to the death of rapidly dividing neutrophil precursors in the bone marrow.
Title: this compound causes neutropenia via DNA damage in dividing cells.
This flowchart provides a logical decision tree for managing neutropenia in a pre-clinical or clinical setting, based on baseline risk and observed toxicity.
Title: Workflow for managing neutropenia risk with this compound.
The following table summarizes the incidence of thrombocytopenia reported in clinical studies for belotecan and the commonly used comparator, topotecan.
| Study Design & Population | Regimen | Thrombocytopenia Incidence | Key Comparative Findings | Source |
|---|---|---|---|---|
| Retrospective Study (SCLC, any line) [1] [2] | This compound monotherapy | 42% of cycles (79/188 cycles) | Significantly lower than topotecan (61.5% of cycles); p=0.007 | [1] [2] |
| Topotecan monotherapy | 61.5% of cycles (40/65 cycles) | - | [1] [2] | |
| Phase 3 Trial (1st-line ES-SCLC, BP combo) [3] | This compound/Cisplatin (BP) | Grade 3/4 more prevalent | Significantly higher grade 3/4 anemia and thrombocytopenia vs. EP regimen | [3] |
| Phase 2b Trial (Sensitive-relapsed SCLC) [4] [5] | This compound vs. Topotecan | Completion of all treatment cycles: 53% vs. 35% (p=0.022) | Suggests better overall tolerability for this compound | [4] [5] |
The dose modification criteria below are based on the methodology from a phase 2b randomized clinical trial comparing this compound and topotecan in patients with sensitive-relapsed Small Cell Lung Cancer (SCLC) [4] [5].
Treatment should be suspended for a maximum of 2 weeks if any of the following occur [4]:
After re-evaluation, the daily dose should be reduced if the following parameters are met [4]:
Dose Reduction Amount:
Treatment should be discontinued in the following circumstances [4]:
Beyond dose modification, current research explores proactive management of chemotherapy-induced thrombocytopenia (CIT).
The diagram below outlines a logical workflow for establishing a dose modification protocol based on clinical evidence.
The table below summarizes the key dose-limiting toxicities (DLTs) and management strategies based on clinical trial findings.
| Toxicity Type | Clinical Manifestation | Reported Incidence (Grade 3/4) | Management & Dose Modification Strategies |
|---|
| Hematologic: Myelosuppression | Neutropenia, Thrombocytopenia, Anemia [1] [2] | Neutropenia: 93% of patients; Thrombocytopenia: 48% of patients [1] | - Regular blood monitoring is essential [2].
Preclinical research suggests that combining this compound with an autophagy-regulating small molecule, methylenebis, can enhance antitumor efficacy but also induce synergistic cell death. This protocol can be used to investigate such combinatorial effects [4].
To evaluate the synergistic cytotoxicity and apoptosis induction of this compound in combination with methylenebis in non-small cell lung cancer (A549) cells in vitro [4].
The mechanistic relationship between this compound, methylenebis, and their cellular effects can be summarized as follows:
Clinical evidence supports the use of belotecan in patients with extensive-stage disease or a poor performance status.
| Patient Population | Treatment Regimen | Overall Survival (OS) | Other Efficacy Outcomes | Study Reference |
|---|---|---|---|---|
| Sensitive-relapsed SCLC (patients with ECOG PS 1 or 2) [1] [2] | This compound monotherapy | Median OS: 13.2 months (vs. 8.2 months with topotecan) [1] [2] | Significantly more patients completed all treatment cycles with this compound (53% vs. 35%) [1] [2] | Phase 2b Randomized Trial |
| Previously untreated, extensive-stage SCLC (elderly patients, median age 71) [3] | This compound monotherapy | Median OS: 6.4 months [3] | Disease Control Rate: 54% [3] | Phase 2 Study |
The following diagram outlines the key decision points and management strategies for using this compound in this patient population:
The primary challenge with this compound is managing its hematologic toxicity. The following table summarizes common adverse events and management strategies.
| Toxicity Type | Incidence (Grade 3/4) | Management Recommendations |
|---|---|---|
| Neutropenia | 54% - 80.8% [4] [3] | Treatment suspension until ANC ≥1500/μL; consider dose reduction; use of G-CSF [1] [2]. |
| Thrombocytopenia | 15.3% - 38% [4] [3] | Treatment suspension until platelets ≥100,000/μL; dose reduction if platelets 75,000-100,000/μL [1] [2]. |
| Anemia | 32% [4] | Manage per clinical guidelines; study required Hb ≥9.0 g/dL for treatment initiation [1] [2]. |
The workflow for dose modification based on these toxicities is detailed below:
For scientists designing clinical trials, here is a summary of the key this compound monotherapy regimen from the phase 2b study [1] [2]:
Q1: How does this compound compare to topotecan in relapsed SCLC? A1: A phase 2b trial showed this compound was associated with significantly longer median overall survival (13.2 vs. 8.2 months) and a higher disease control rate (85% vs. 70%) compared to topotecan. Furthermore, more patients were able to complete all six cycles of this compound [1] [2].
Q2: Can this compound be used as a first-line treatment for extensive-stage SCLC? A2: Yes, evidence supports its use. A phase III trial showed the this compound/cisplatin (BP) regimen was non-inferior to the standard etoposide/cisplatin (EP) regimen in chemotherapy-naïve patients. However, the BP regimen caused significantly more hematologic toxicities, requiring careful management [5].
Q3: What is the most critical safety monitoring parameter for patients on this compound? A3: Hematologic monitoring is paramount. You must perform complete blood counts with differential and platelet counts regularly, specifically before each cycle and on day 21 of the cycle, to monitor for severe neutropenia and thrombocytopenia [1] [2] [4].
The table below summarizes the parameters that should be monitored during belotecan treatment, based on clinical and preclinical study methodologies.
| Parameter Category | Specific Tests & Markers | Context & Findings |
|---|---|---|
| Hepatic Function [1] [2] | Serum AST, ALT, GGT, Total Bilirubin, ALP | Routinely monitored in clinical trials [3] [4] [5] and preclinical studies. No significant changes reported with IV or RIPAC administration in pigs at described doses [1] [2]. |
| Renal Function [1] [2] | Serum Creatinine | Standard renal function test used in clinical [3] and preclinical studies. No significant changes reported with IV or RIPAC administration in pigs at described doses [1] [2]. |
| Inflammatory Marker [1] | C-Reactive Protein (CRP) | Tracked in some preclinical studies (e.g., RIPAC in pigs) to assess systemic inflammatory response [1]. |
In clinical trials for small-cell lung cancer (SCLC), the established regimen is 0.5 mg/m² administered as a 30-minute intravenous infusion once daily for 5 consecutive days, repeated every 3 weeks [3] [6]. Dose modifications are primarily based on hematologic toxicity.
The search results do not provide explicit dose adjustment guidelines for this compound in patients with pre-existing hepatic or renal impairment. One preclinical study suggests that doses up to 1.5 mg/m² via a novel intraperitoneal aerosol (RIPAC) did not cause significant hepatic or renal toxicity in a pig model [1] [2]. However, this cannot be directly translated to clinical IV dosing in patients with organ dysfunction. Consultation with a clinical pharmacist or referral to the latest official prescribing information is critical in such cases.
The dominant and dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia [3] [4] [5]. Regular monitoring of complete blood count (CBC) with differential is essential. Non-hematologic toxicities like nausea and vomiting are also reported but are generally less severe [3] [6].
For researchers designing preclinical studies, the following protocol outlines how hepatic and renal function can be monitored, based on a recent study investigating rotational intraperitoneal pressurized aerosol chemotherapy (RIPAC) in pigs [1] [2].
Workflow for Monitoring Organ Function in this compound RIPAC Studies
Here are answers to common questions about managing Belotecan's adverse reactions.
What are the most common adverse reactions to this compound? The most frequent and significant ADR is hematological toxicity, specifically myelosuppression [1]. This can manifest as neutropenia, thrombocytopenia, and anemia. Non-hematological toxicities include gastrointestinal disturbances (such as nausea and vomiting) and alopecia, which are generally more manageable [1].
How can hematological toxicity be managed? Management is multi-faceted and should be proactive:
Are there any specific dosing protocols for mitigating toxicity? Yes, standard dosing and modification guidelines help balance efficacy and safety. Below is a summary of a protocol from a phase 2b clinical trial [2] [3].
| Parameter | Standard Regimen | Dose Reduction Criteria | Treatment Suspension Criteria |
|---|---|---|---|
| Dosage | 0.5 mg/m²/day, 30-min IV infusion, for 5 consecutive days every 3 weeks [2] [3] | Reduce daily dose by 0.1 mg/m² for ANC 1000-1500/μL or platelets 75,000-100,000/μL [2] [3] | Suspend for ANC < 1000/μL or platelets < 75,000/μL [2] [3] |
| Cycle Duration | 21 days [2] [3] | --- | --- |
For researchers conducting preclinical or clinical investigations, the following structured monitoring plan is essential.
Comprehensive Monitoring Workflow for this compound Studies The diagram below outlines the key decision points for managing this compound therapy based on patient monitoring.
Detailed Methodologies for Key Experiments
The table below summarizes dose adjustment guidelines from a phase 2b study where this compound was administered at 0.5 mg/m² as a 30-minute intravenous infusion for five consecutive days, every three weeks [1] [2].
| Parameter | Action: Treatment Suspension (Max 2 weeks; re-evaluate within 2 weeks) | Action: Dose Reduction (this compound reduced by 0.1 mg/m²) | Action: Treatment Discontinuation |
|---|---|---|---|
| Absolute Neutrophil Count (ANC) | < 1,500/μL [1] [2] | 1,000–1,500/μL upon re-evaluation [1] [2] | < 1,000/μL [1] [2] |
| Platelet Count | < 100,000/μL [1] [2] | 75,000–100,000/μL upon re-evaluation [1] [2] | < 75,000/μL [1] [2] |
| Febrile Neutropenia | Present (ANC < 1,000/μL and temperature ≥ 38.5°C) [1] [2] | Upon amelioration [1] [2] | Non-amelioration [1] [2] |
| Non-Hematological Toxicity | Grade 3/4 (excl. alopecia, anorexia, nausea, vomiting) [1] [2] | Decreased to Grade 1/2 upon re-evaluation [1] [2] | Persistent Grade 3/4 [1] [2] |
The diagram below visualizes the dose modification protocol based on the guidelines above.
The tables below summarize quantitative data on G-CSF effectiveness from various clinical contexts, which can inform your risk-benefit assessments.
Table 1: G-CSF for Febrile Neutropenia Treatment - Outcomes
| Study & Context | Key Efficacy Outcomes | Clinical Significance |
|---|---|---|
| High-Risk FN (Solid Tumors) [1] | Shorter grade IV neutropenia (2 vs 3 days), antibiotic therapy (5 vs 6 days), and hospital stay (5 vs 7 days). | Adding G-CSF to antibiotics significantly improves patient outcomes and reduces resource use. |
| General FN (Various Cancers) [2] | Shorter grade IV neutropenia (2 vs 3 days) and hospital stay (5 vs 7 days). | Confirms the role of CSFs in shortening neutropenia and hospitalization. |
| FN in Carcinoma Patients [3] | Significant improvement in ANC recovery time, fever resolution, and infection control. | Adjunctive G-CSF therapy benefits patients undergoing anticancer treatment. |
Table 2: G-CSF for Febrile Neutropenia Prevention - Outcomes
| Study & Context | Prophylaxis Regimen | Efficacy Outcomes |
|---|---|---|
| Esophageal Cancer (DCF regimen) [4] | G-CSF (primary prophylaxis) | Associated with a 94% lower odds of developing FN during the first cycle. |
| Esophageal Cancer (DCF regimen) [4] | Prophylactic Antibiotics | Associated with a 66% lower odds of developing FN. |
| Solid & Hematologic Malignancies [5] | G-CSF (primary prophylaxis for >20% FN risk) | Recommended to reduce the incidence of FN. |
For researchers designing in vivo or clinical studies, here are detailed methodologies from the cited literature.
This protocol is based on a multicenter randomized trial [1].
This methodology outlines a real-world observational study design [3].
This section addresses specific technical and interpretive challenges you might encounter.
Q: When should G-CSF prophylaxis be initiated relative to chemotherapy?
Q: What are the defined risk levels for FN, and how do they guide G-CSF use?
Q: If a patient develops FN despite G-CSF prophylaxis, what should be the next step?
The diagrams below visualize the logical workflows for using G-CSF in clinical practice, which can help in designing experiment protocols.
Diagram 1: G-CSF Primary Prophylaxis Decision Pathway. This flowchart outlines the evidence-based decision process for initiating G-CSF to prevent febrile neutropenia, based on chemotherapy regimen risk and patient-specific factors [6] [5].
Diagram 2: G-CSF Use in Febrile Neutropenia Treatment. This workflow guides the use of G-CSF as an adjunct treatment for an active episode of febrile neutropenia, particularly in high-risk cases [1] [2].
Q1: What are the most common gastrointestinal (GI) toxicities associated with Belotecan?
Q2: How does the GI toxicity profile of this compound compare to other topoisomerase I inhibitors?
Q3: What are the standard management strategies for this compound-induced nausea and vomiting?
Q4: Are there any specific experimental administration routes being investigated to reduce systemic toxicity?
This guide synthesizes data on the incidence and grading of this compound's toxicities from clinical studies, providing a benchmark for researchers monitoring these events in their models.
Table 1: Incidence of Selected Toxicities with this compound Monotherapy in Clinical Studies
| Toxicity Type | Specific Adverse Event | Reported Incidence in Studies | Common CTCAE Grade | Management Notes |
|---|---|---|---|---|
| Hematological | Myelosuppression (Neutropenia) | Very Common (>70% in some studies [5]) | 3/4 | Requires regular blood monitoring; dose reduction may be necessary [1] [6]. |
| Hematological | Thrombocytopenia | 42% of cycles (vs. 61.5% for topotecan) [2] | Not Specified | Monitor for bruising/bleeding [1]. |
| Gastrointestinal | Nausea & Vomiting | Frequently Reported [1] | Not Specified | Managed proactively with antiemetic medications [1]. |
| Gastrointestinal | Diarrhea | Potential side effect [1] | Not Specified | Ensure patient hydration; manage diet [1]. |
| Hepatic | Increased Liver Enzymes | 0.5% of cycles (Grade 4/5, vs. 4.6% for topotecan) [2] | 4/5 | Monitor liver function via blood tests [1]. |
This protocol is adapted from a study investigating the synergism between this compound and Cisplatin in gastric cancer cell lines [7].
Objective: To determine the growth inhibitory effect and interaction (synergistic, additive, or subadditive) between this compound and another chemotherapeutic agent (e.g., Cisplatin) in vitro.
Materials:
Methodology:
The workflow for this experimental protocol can be visualized as follows:
This protocol is based on parameters measured in a study evaluating this compound toxicities in a pig model [4].
Objective: To evaluate the systemic toxicity profile of this compound in a live animal model, focusing on hepatic and renal function.
Materials:
Methodology:
The key parameters and their interpretation for toxicity monitoring are summarized below:
Table 2: Key Parameters for Monitoring Systemic Toxicity in Preclinical Models
| Organ System | Biomarker | Significance of Elevation |
|---|---|---|
| Liver | AST, ALT | Indicator of hepatocellular injury and potential liver toxicity [1] [4]. |
| Liver | Bilirubin | Indicator of liver function and potential biliary obstruction. |
| Kidney | Creatinine | Primary marker for renal function; elevation suggests kidney impairment [4]. |
The table below summarizes the key efficacy findings from a Phase 2b randomized controlled trial that directly compared belotecan and topotecan [1].
| Efficacy Metric | This compound | Topotecan | Statistical Significance (P-value) |
|---|---|---|---|
| Overall Response Rate (ORR) - ITT | 29.6% | 26.1% | P = 0.645 |
| Overall Response Rate (ORR) - PP | 30.3% | 25.0% | P = 0.499 |
| Median Overall Survival (OS) - PP | 39.7 months | 26.6 months | P = 0.034 |
| OS in PRROC Subgroup (PP) | Improved | -- | HR = 0.499 (95% CI: 0.255–0.977) |
| OS in non-HGSC Subgroup (PP) | Improved | -- | HR = 0.187 (95% CI: 0.039–0.895) |
| Progression-Free Survival (PFS) | No significant difference between the two groups |
> Abbreviations: ITT (Intention-To-Treat population); PP (Per-Protocol population); PRROC (Platinum-Resistant Recurrent Ovarian Cancer); non-HGSC (non-High-Grade Serous Carcinoma); HR (Hazard Ratio); CI (Confidence Interval).
To assess the quality and applicability of this data, here are the key methodological details from the clinical study.
The study reported that the rates of adverse events were not significantly different between the this compound and topotecan groups. The toxicity profiles were comparable, and both drugs had similar rates of chemotherapy cycle cancellation, dose reduction, and delay [1].
Both this compound and topotecan are camptothecin analogues that function as topoisomerase I inhibitors. They work by stabilizing the transient complex between topoisomerase I and DNA, preventing the relegation of single-stranded DNA breaks. This disruption leads to the arrest of DNA replication forks during the S phase, ultimately triggering apoptosis in tumor cells [1].
The following diagram illustrates this shared mechanism and the core design of the clinical trial:
The table below summarizes key efficacy and safety outcomes from a pivotal head-to-head phase 2b trial and a supporting retrospective study.
| Parameter | Belotecan | Topotecan | Statistical Significance & Notes |
|---|---|---|---|
| Overall Survival (OS) | |||
| • Median OS (Phase 2b) | 13.2 months [1] [2] | 8.2 months [1] [2] | HR=0.69; 95% CI: 0.48–0.99 [1] [2] |
| Other Efficacy Measures | |||
| • Objective Response Rate (ORR) | 33% [1] [2] | 21% [1] [2] | p=0.09 (primary endpoint, non-inferiority design) [1] [2] |
| • Disease Control Rate (DCR) | 85% [1] [2] | 70% [1] [2] | p=0.030 [1] [2] |
| • Progression-Free Survival (PFS) | No significant difference between groups [1] [2] | ||
| Safety & Tolerability | |||
| • Treatment Completion (6 cycles) | 53% [1] [2] | 35% [1] [2] | p=0.022 [1] [2] |
| • Thrombocytopenia (all grades) | 42% of cycles [3] | 61.5% of cycles [3] | p=0.007 (retrospective study) [3] |
| • Severe Lung Infection (Grade 4/5) | 3.2% [3] | 10.8% [3] | p=0.003 (retrospective study) [3] |
For accurate interpretation of the data, understanding the underlying clinical trial design is crucial.
This compound and topotecan are both camptothecin analogues that function as topoisomerase I inhibitors [1] [2]. This shared mechanism is illustrated in the diagram below.
Diagram 1: Mechanism of action shared by this compound and topotecan. Both drugs stabilize the topoisomerase I-DNA complex, leading to irreversible DNA damage and programmed cell death.
The workflow of the phase 2b clinical trial that generated the key comparative data is outlined as follows.
Diagram 2: Workflow of the randomized phase 2b trial comparing this compound and topotecan [1] [2]. Q3W: Every 3 weeks; OS: Overall Survival; PFS: Progression-Free Survival; DCR: Disease Control Rate.
The following table summarizes the key outcomes from a direct, head-to-head phase 2b clinical trial, providing a quantitative comparison of belotecan and topotecan [1] [2].
| Outcome Measure | This compound | Topotecan | Statistical Significance |
|---|---|---|---|
| Objective Response Rate (ORR) | 33% | 21% | p=0.09 |
| Disease Control Rate (DCR) | 85% | 70% | p=0.030 |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | HR=0.69 (95% CI: 0.48–0.99) |
| Treatment Completion (6 cycles) | 53% | 35% | p=0.022 |
| Common Severe Adverse Events | Hematologic (neutropenia, thrombocytopenia) [1] | Hematologic (neutropenia, thrombocytopenia) [1] | - |
A separate network analysis also ranked this compound highest for overall survival among several second-line treatments for sensitive relapsed SCLC [3].
The comparative data in the table above was generated through a rigorous clinical study. Here are the detailed methodologies from that trial.
The survival benefit of this compound was more pronounced in specific patient subgroups. The phase 2b trial reported that overall survival was particularly improved with this compound versus topotecan in the following groups [1] [2]:
Both this compound and topotecan are camptothecin analogues that work by inhibiting the DNA-repair enzyme topoisomerase I. The following diagram illustrates this shared mechanism of action leading to cancer cell death.
The following tables summarize key efficacy and safety data from clinical studies for recurrent ovarian cancer and small-cell lung cancer.
Table 1: Comparison in Recurrent Ovarian Cancer (Phase 2b Study) [1] [2]
| Parameter | Belotecan (0.5 mg/m² x 5 days) | Topotecan (1.5 mg/m² x 5 days) | Statistical Significance |
|---|---|---|---|
| Overall Response Rate (ORR) | 29.6% (ITT) / 30.3% (PP) | 26.1% (ITT) / 25.0% (PP) | Not Significant (P=0.645 ITT) |
| Median Overall Survival (OS) | 39.7 months (PP) | 26.6 months (PP) | P = 0.034 (PP population) |
| OS in PRROC & non-HGSC | Improved | - | Significant (Adjusted HR: 0.499 & 0.187) |
| Treatment Completion | Information missing | Information missing | No significant difference |
| Dose Reductions/Delays | Information missing | Information missing | No significant difference |
Notes: ITT = Intention-to-Treat; PP = Per-Protocol; PRROC = Platinum-Resistant Recurrent Ovarian Cancer; non-HGSC = non-High-Grade Serous Carcinoma; HR = Hazard Ratio.
Table 2: Hematological Toxicity Profile in Recurrent Ovarian Cancer [3] [1]
| Toxicity (Grade 3/4) | This compound-based Chemotherapy | Topotecan-based Chemotherapy | Notes |
|---|---|---|---|
| Neutropenia | 55.6% of cycles | 43.1% of cycles | Higher in this compound group (P < 0.05) [3] |
| Anemia | 3.6% of cycles | 14.8% of cycles | Higher in topotecan group (P < 0.05) [3] |
| Thrombocytopenia | 12.8% of cycles | 20.0% of cycles | Higher in topotecan group (P < 0.05) [3] |
| Febrile Neutropenia | No significant difference | No significant difference | Similar rates between groups [1] [2] |
Table 3: Comparison in Sensitive-Relapsed Small-Cell Lung Cancer (Phase 2b Study) [4]
| Parameter | This compound (0.5 mg/m² x 5 days) | Topotecan (1.5 mg/m² x 5 days) | Statistical Significance |
|---|---|---|---|
| Overall Response Rate (ORR) | 33% | 21% | P = 0.09 |
| Disease Control Rate (DCR) | 85% | 70% | P = 0.030 |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | HR = 0.69 (95% CI: 0.48-0.99) |
| Treatment Completion | 53% | 35% | P = 0.022 |
For a clear understanding of the data, here are the methodologies from the key clinical trials cited.
1. Phase 2b Study in Recurrent Ovarian Cancer [1] [2]
2. Phase 2b Study in Sensitive-Relapsed SCLC [4]
The diagram below outlines a potential clinical decision pathway based on the findings from the cited studies.
The search results indicate that This compound is not inferior to topotecan in terms of efficacy for recurrent ovarian cancer and may offer a survival advantage in specific patient subgroups and in SCLC [1] [2] [4].
The table below summarizes the key findings from the clinical trials comparing belotecan and topotecan.
| Trial Characteristic | Small-Cell Lung Cancer (SCLC) Trial | Recurrent Ovarian Cancer Trial |
|---|---|---|
| Patient Population | Sensitive-relapsed SCLC (relapse ≥3 months after 1st-line) [1] [2] [3] | Platinum-sensitive and platinum-resistant recurrent ovarian cancer [4] |
| Primary Endpoint | Objective Response Rate (ORR) [1] [2] [3] | Objective Response Rate (ORR) [4] |
| ORR (this compound vs. Topotecan) | 33% vs. 21% (p=0.09) [1] [2] [3] | 29.6% vs. 26.1% (ITT population) [4] |
| Disease Control Rate (DCR) | 85% vs. 70% (p=0.030) [1] [2] [3] | Information not provided in abstracts |
| Median Overall Survival (OS) | 13.2 vs. 8.2 months (HR=0.69; 95% CI: 0.48-0.99) [1] [2] [3] | 39.7 vs. 26.6 months (Per-Protocol population, p=0.034) [4] |
| Progression-Free Survival (PFS) | Not significantly different [1] [2] [3] | Not significantly different [4] |
| Key Beneficial Subgroups | Patients aged <65, extensive-stage disease, time to relapse 3-6 months, ECOG PS 1 or 2 [1] [2] [3] | Platinum-resistant recurrence and non-high-grade serous carcinoma (non-HGSC) [4] |
| Treatment Completion | 53% vs. 35% completed all cycles (p=0.022), favoring this compound [1] [2] [3] | No significant difference in cancellation, dose reduction, or delay rates [4] |
The following outlines the core methodology shared by the two Phase 2b trials.
Both studies were multicenter, randomized, open-label, parallel-group Phase 2b trials designed with a non-inferiority statistical plan [1] [4] [2].
This compound and topotecan are both camptothecin analogues that function as topoisomerase I inhibitors. The following diagram illustrates their shared mechanism of action, which leads to cell death.
This mechanism is particularly effective against rapidly dividing cancer cells, but also affects normal dividing cells, leading to common side effects like myelosuppression [5].
The core of the comparison comes from a multicenter, randomized, open-label Phase 2b study that directly compared belotecan and topotecan in patients with recurrent ovarian cancer, including those with platinum-resistant disease [1] [2].
Table 1: Key Efficacy Outcomes from Phase 2b Trial
| Endpoint | This compound | Topotecan | Statistical Significance |
|---|---|---|---|
| Overall Response Rate (ORR) - ITT | 29.6% | 26.1% | Not significant (P=0.645) [1] |
| Overall Response Rate (ORR) - PP | 30.3% | 25.0% | Not significant (P=0.499) [1] |
| Median Overall Survival (OS) - PP | 39.7 months | 26.6 months | Significant (P=0.034) [1] [2] |
| OS in PRROC Subgroup (PP) | Improved | Less Improved | HR: 0.499 (95% CI: 0.255–0.977) [1] |
| OS in non-HGSC Subgroup (PP) | Improved | Less Improved | HR: 0.187 (95% CI: 0.039–0.895) [1] |
Table 2: Safety and Toxicity Profile
| Aspect | This compound | Topotecan | Details |
|---|---|---|---|
| Overall Toxicity | Comparable to topotecan | Comparable to this compound | No significant differences in the rates of adverse events between the two groups [1] [2]. |
| Common Toxicities | Hematological (Neutropenia, Thrombocytopenia) | Hematological (Neutropenia, Thrombocytopenia) | Myelosuppression is the main toxicity for both drugs [3]. |
| Dosing Schedule | 0.5 mg/m² for 5 consecutive days, every 3 weeks [1] | 1.5 mg/m² for 5 consecutive days, every 3 weeks [1] | Both drugs were administered on the same schedule in the Phase 2b trial. |
For researchers, the methodology of the key comparative clinical trial is critical for evaluating the quality of the data.
Study Design: A multicenter, randomized, open-label, parallel-group Phase 2b study [1] [2].
Both this compound and topotecan are semi-synthetic camptothecin analogs that function as topoisomerase I inhibitors. The following diagram illustrates their shared mechanism of action.
Diagram 1: Mechanism of Action of this compound and Topotecan. Both drugs bind to and stabilize the topoisomerase I-DNA complex. This prevents the religation of single-strand DNA breaks. When the DNA replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, triggering apoptosis (programmed cell death) in the tumor cell [3] [4].
The following table summarizes key findings from a phase III trial comparing Belotecan/Cisplatin (BP) with Etoposide/Cisplatin (EP) as a first-line treatment for chemotherapy-naïve ES-SCLC patients [1] [2].
| Parameter | This compound/Cisplatin (BP) | Etoposide/Cisplatin (EP) |
|---|---|---|
| Patient Population | 71 patients (mITT) | 76 patients (mITT) |
| Regimen | this compound: 0.5 mg/m² IV, Days 1-4 Cisplatin: 60 mg/m² IV, Day 1 Cycle: 21 days [1] | Etoposide: 100 mg/m² IV, Days 1-3 Cisplatin: 60 mg/m² IV, Day 1 Cycle: 21 days [1] | | Overall Response Rate (ORR) | 59.2% (1 Complete Response, 41 Partial Responses) [1] | 46.1% (35 Partial Responses) [1] | | Statistical Conclusion on ORR | Non-inferior to EP (met pre-defined criterion) [1] | - | | Stable Disease (SD) | 17 patients (23.9%) [1] | 28 patients (36.8%) [1] | | Progression-Free Survival (PFS) | No significant difference between the two arms [1] | No significant difference between the two arms [1] | | Overall Survival (OS) | No significant difference between the two arms [1] | No significant difference between the two arms [1] | | Key Hematologic Toxicities (Grade 3/4) | Anemia: Significantly more prevalent Thrombocytopenia: Significantly more prevalent [1] | Less prevalent hematologic toxicity [1] |
The data in the table above comes from a multi-center, randomized, open-label, parallel-group phase III study. Here is a detailed breakdown of the trial's methodology [1].
The following diagram illustrates the treatment schedule for the two arms in the trial:
Dose adjustments for subsequent cycles were mandated based on hematologic parameters [1]:
While both regimens contain cisplatin, which causes DNA cross-linking and apoptosis, the core difference lies in their second agent. The following diagram compares the primary mechanisms of this compound and etoposide.